

IUPAC name for N-benzyl-4-formylpiperidine

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Compound of Interest

Compound Name: *1-Benzylpiperidine-4-carbaldehyde*

Cat. No.: B018396

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An In-depth Technical Guide to **1-Benzylpiperidine-4-carbaldehyde**

Introduction

1-Benzylpiperidine-4-carbaldehyde, also known by its IUPAC name **1-benzylpiperidine-4-carbaldehyde**, is a pivotal chemical intermediate in the field of pharmaceutical chemistry.^{[1][2]} Identified by its CAS number 22065-85-6, this compound is a versatile building block, primarily recognized for its essential role in the synthesis of Donepezil hydrochloride, a widely prescribed medication for the treatment of Alzheimer's disease.^{[2][3]} The N-benzyl piperidine structural motif is frequently utilized in drug discovery to refine the efficacy and physicochemical properties of developing drugs.^[4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1-Benzylpiperidine-4-carbaldehyde is typically a colorless to pale yellow liquid.^{[2][5]} Its physical and chemical characteristics are crucial for its application in precise synthetic processes.^[2] A summary of its key properties is presented in the table below.

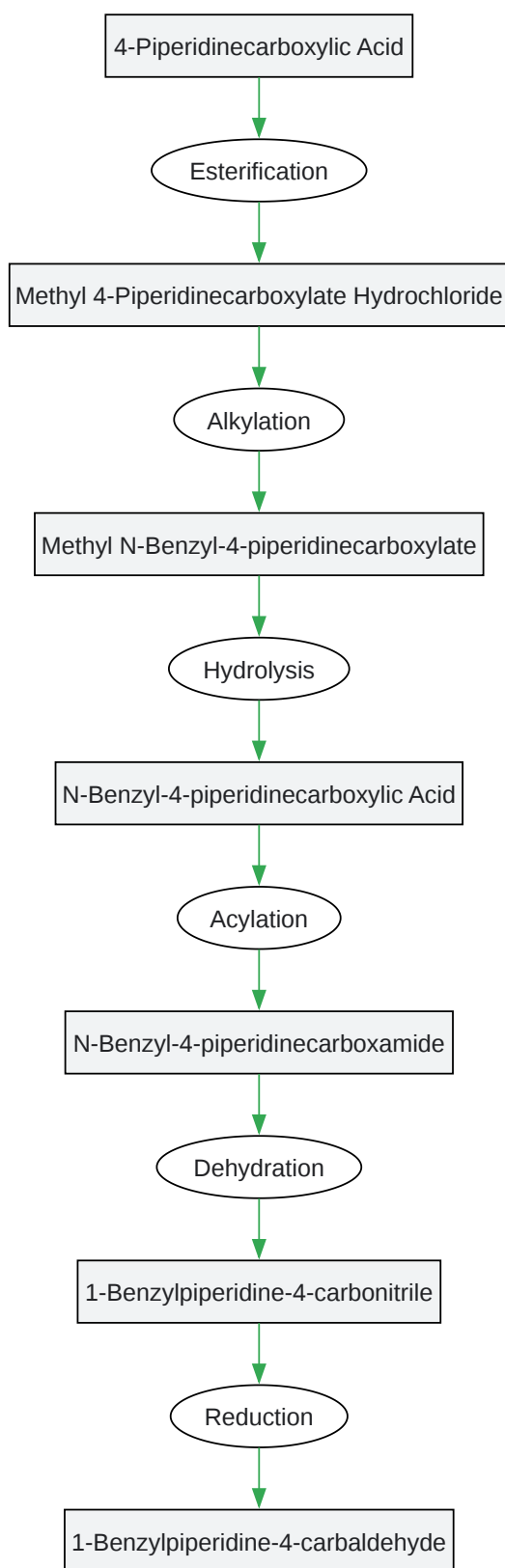
Property	Value	Source(s)
IUPAC Name	1-benzylpiperidine-4-carbaldehyde	[1]
Synonyms	N-benzyl-4-formylpiperidine, 1-Benzyl-4-formylpiperidine	[1][2]
CAS Number	22065-85-6	[2]
Molecular Formula	C13H17NO	[1][5]
Molecular Weight	203.28 g/mol	[1][5]
Density	~1.1 ± 0.1 g/cm ³	[2]
Boiling Point	299.5 ± 33.0 °C at 760 mmHg	[2]
Melting Point	145-149 °C	[5]
Flash Point	>110 °C (>230 °F)	[5][6]
Refractive Index	1.600	[2]
InChIKey	SGIBOXBBPQRZDM-UHFFFAOYSA-N	[1]
SMILES	<chem>C1CN(CCC1C=O)CC2=CC=C</chem> <chem>C=C2</chem>	[1]

Synthesis and Experimental Protocols

The synthesis of **1-benzylpiperidine-4-carbaldehyde** can be achieved through various methods. Below are detailed protocols for key synthetic routes.

General Synthesis Workflow

A common synthetic pathway starts from 4-piperidinecarboxylic acid and proceeds through several intermediate steps to yield the final product.[7]



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Multi-step synthesis of **1-benzylpiperidine-4-carbaldehyde**.

Protocol 1: Reduction of Ester with DIBAL-H

This method involves the reduction of an ester, ethyl 1-benzylpiperidine-4-carboxylate, using diisobutylaluminum hydride (DIBAL-H).^[8]

- Materials: Ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol), Toluene (400 ml), 1.5M Diisobutylaluminum hydride in toluene (28 ml, 0.042 mol), Methanol (150 ml), Celite.
- Procedure:
 - Dissolve ethyl 1-benzylpiperidine-4-carboxylate in toluene in a suitable flask.
 - Cool the solution to -78°C.
 - Add the 1.5M diisobutylaluminum hydride solution at -78°C.^[8]
 - Stir the mixture at -78°C for 1 hour.^[8]
 - Quench the reaction by adding methanol and remove the dry ice bath.^[8]
 - Allow the mixture to stir for 2 hours at room temperature.^[8]
 - Filter the mixture through diatomaceous earth (Celite) and wash with methanol.^[8]
 - Concentrate the filtrate to dryness to obtain the product.
- Yield: 6.91 g (92%).^[8] The product can be used directly or purified by vacuum distillation.^[8]

Protocol 2: Reduction of Nitrile with DIBAL-H

This protocol describes the reduction of 1-benzylpiperidine-4-carbonitrile.^[7]

- Materials: 1-benzylpiperidine-4-carbonitrile (2.0 g, 9.99 mmol), Toluene (20 mL), DIBAL-H (1.5M in Toluene, 13.3 mL), Methanol (10 mL), 2N Sodium hydroxide solution, Dichloromethane, Anhydrous magnesium sulfate, Saturated brine.
- Procedure:
 - Dissolve 1-benzylpiperidine-4-carbonitrile in toluene in a 100mL round-bottomed flask.^[7]

- Cool the solution to 0°C and add DIBAL-H.[7]
- Allow the reaction to proceed at 0°C for 1 hour, monitoring completion with TLC.[7]
- Add methanol to quench the reaction.[7]
- Adjust the pH to approximately 8 with 2N aqueous sodium hydroxide solution and stir for 30 minutes.[7]
- Extract the product with dichloromethane (3 x 30 mL).[7]
- Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.[7]
- Filter and concentrate under reduced pressure to yield the product as a colorless oil.[7]
- Yield: 86.1% (1.74 g).[7]

Protocol 3: Swern Oxidation

This method utilizes Swern oxidation to convert N-benzyl piperidine alcohol into the desired aldehyde.[5][9]

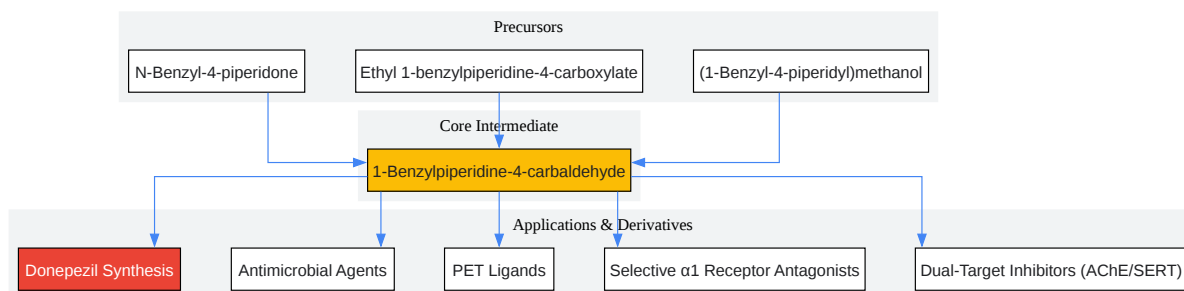
- Materials: Oxalyl chloride (16.2 g, 0.12 mol), Dichloromethane (150 mL), Anhydrous dimethyl sulfoxide (20 mL), N-benzyl piperidine alcohol (20 g, 0.097 mol), Triethylamine (24.6 g, 0.24 mol), 5% HCl solution, 5% Sodium bicarbonate solution, Brine solution, Sodium sulfate.
- Procedure:
 - Charge a round bottom flask with oxalyl chloride, dichloromethane, and anhydrous dimethyl sulfoxide.[5][9]
 - Cool the mixture to -70°C in a cryo bath and stir for 15 minutes.[5][9]
 - Add a solution of N-benzyl piperidine alcohol dropwise, followed by triethylamine, and continue stirring for another 15 minutes.[5][9]
 - Allow the reaction mixture to warm to room temperature overnight.[5]

- Dilute with dichloromethane (100 mL) and quench with cold water.[5]
- Wash the organic layer sequentially with 5% HCl solution, brine solution, and 5% sodium bicarbonate solution.[5]
- Dry the organic layer over sodium sulfate.[5]
- Remove the solvent in vacuo to afford the product.[5]
- Yield: 96% (19.2 g).[5]

Applications in Research and Drug Development

The primary application of **1-benzylpiperidine-4-carbaldehyde** is as a key intermediate in the synthesis of Donepezil, a cholinesterase inhibitor used to manage symptoms of Alzheimer's disease.[2][10] The aldehyde functional group and the benzyl-substituted piperidine structure allow it to participate in a variety of chemical reactions, including reductions, oxidations, and condensations, making it a valuable component in fine chemical development.[2]

The N-benzyl piperidine motif itself is significant in medicinal chemistry, providing crucial cation- π interactions with target proteins and serving as a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[4] This motif is present in numerous approved drugs and clinical candidates.[4] Beyond Donepezil, derivatives of N-benzylpiperidine are investigated for various biological activities, including antimicrobial effects and as dual-target inhibitors for acetylcholinesterase and serotonin transporters.[11][12]



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Role of **1-benzylpiperidine-4-carbaldehyde** in synthesis.

Spectroscopic Data

Characterization of **1-benzylpiperidine-4-carbaldehyde** is typically performed using spectroscopic methods.

- ^1H NMR (CDCl_3): δ 9.6 (s, 1H), 7.2-7.4 (m, 5H), 3.5 (s, 2H), 2.75-2.9 (m, 2H), 2.17-2.3 (m, 1H), 2.05-2.17 (m, 2H), 1.8-1.9 (m, 2H), 1.6-1.8 (m, 2H) ppm.[8]
- ^{13}C NMR and IR spectra are also available for further structural confirmation.[1]

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